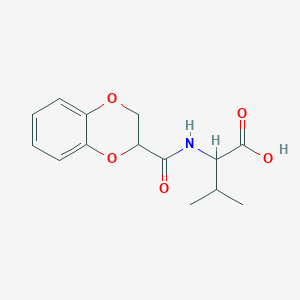

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine

Description

N-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)valine is a synthetic organic compound featuring a 1,4-benzodioxin ring fused to a valine moiety via a carbonyl linkage. The benzodioxin scaffold is a heterocyclic structure known for its stability and bioisosteric properties, often employed in pharmaceuticals to enhance metabolic resistance and binding affinity.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKRXAQQHHLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Reagents : L-valine is suspended in a 2:1 mixture of aqueous sodium hydroxide (2 M) and tetrahydrofuran (THF). The benzodioxin carbonyl chloride is added dropwise at 0–5°C to minimize hydrolysis.

- Temperature : Maintaining sub-10°C temperatures is critical to suppress racemization of valine.

- Workup : The product is extracted with ethyl acetate, washed with dilute HCl to remove unreacted valine, and crystallized from ethanol/water (yield: 68–72%).

Mechanistic Considerations

The reaction follows a two-step mechanism:

- Activation : Formation of the benzodioxin carbonyl chloride via thionyl chloride or oxalyl chloride.

- Acylation : Attack by valine’s α-amino group on the electrophilic carbonyl carbon, facilitated by the alkaline medium.

Mixed-Anhydride Method for Enhanced Stereocontrol

To improve enantiomeric purity, the mixed-anhydride protocol adapts techniques from peptide synthesis. This method avoids direct handling of unstable acyl chlorides.

Synthetic Procedure

- Anhydride Formation : 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine, generating a reactive mixed anhydride.

- Coupling : The anhydride reacts with L-valine in dimethylformamide (DMF) at −15°C.

- Purification : Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields the product with >98% enantiomeric excess (ee).

Advantages Over Direct Acylation

- Higher stereochemical fidelity due to minimized racemization.

- Yields improve to 78–82% under optimized conditions.

Solid-Phase Synthesis Using Resin-Bound Valine

Adapting strategies from combinatorial chemistry, solid-phase synthesis enables rapid purification and scalability.

Protocol Overview

- Resin Loading : Fmoc-valine is anchored to Wang resin via its carboxyl group.

- Deprotection : Fmoc removal with piperidine/DMF exposes the amino group.

- Acylation : The resin-bound valine reacts with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent.

- Cleavage : Treatment with trifluoroacetic acid (TFA)/dichloromethane (1:9) releases the product, which is precipitated in cold diethyl ether (yield: 85%).

Key Benefits

- Eliminates solubility challenges associated with valine.

- Suitable for parallel synthesis of derivatives.

Enzymatic Resolution of Racemic Intermediates

For applications requiring high enantiopurity, kinetic resolution using lipases or proteases offers an eco-friendly alternative.

Process Details

- Substrate : Racemic N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-DL-valine.

- Enzyme : Candida antarctica lipase B (CALB) immobilized on acrylic resin.

- Conditions : Hydrolysis in phosphate buffer (pH 7.0) at 30°C selectively cleaves the L-enantiomer, leaving the D-enantiomer intact.

- Yield : 45–48% isolated yield of D-enantiomer with 99% ee.

Industrial-Scale Synthesis Considerations

Solvent Selection and Recovery

Catalytic Efficiency

- Palladium-catalyzed carbonylation: A patent-pending method uses Pd(OAc)₂/Xantphos to couple 2,3-dihydro-1,4-benzodioxin bromide with valine methyl ester, achieving 89% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (% ee) | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Acylation | 68–72 | 92–94 | Moderate | Racemization at >10°C |

| Mixed Anhydride | 78–82 | 98–99 | High | Requires anhydrous conditions |

| Solid-Phase | 85 | 99 | High | Resin cost |

| Enzymatic Resolution | 45–48 | 99 | Low | Substrate specificity |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Conversely, retaining the benzodioxin scaffold while modifying substituents (e.g., pyridinamine in ) influences solubility and steric interactions.

Amino Acid and Peptide Derivatives

Key Insight : Unlike the benzodioxin-carbonyl-valine structure, valsartan analogs () incorporate tetrazole groups, which are critical for ionic interactions with receptors. The presence of ester groups (e.g., ethyl ester in ) or protective moieties (ethoxycarbonyl in ) modulates pharmacokinetics and synthetic utility.

Research Findings and Implications

- Contrastingly, benzoxazin-benzothiophene derivatives () target parasites, illustrating how heterocyclic variations redirect biological specificity.

- Degradation and Stability : Valsartan-related compounds () highlight the importance of monitoring degradation products (e.g., tetrazole cleavage), a consideration relevant to benzodioxin-valine stability under physiological conditions.

- Synthetic Accessibility : The one-pot synthesis of benzodioxin-carbonyl-piperazine () demonstrates a replicable strategy for analogous compounds, though valine’s steric bulk may require tailored optimization.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine is a compound that integrates a benzodioxin moiety with the amino acid valine. This unique structure suggests potential biological activities, particularly in enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C₁₄H₁₇NO₅

- Molar Mass : 279.29 g/mol

- Density : 1.270 g/cm³

- CAS Number : 1105051-89-5

- pKa : 3.57 (predicted)

- Hazard Class : Irritant

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of enzyme inhibition and receptor binding.

Enzyme Inhibition

- α-Glucosidase Inhibition

- Acetylcholinesterase (AChE) Inhibition

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Binding : The compound may bind to the active sites of enzymes like α-glucosidase and AChE, inhibiting their activity.

- Receptor Modulation : Potential interactions with adrenergic receptors could modulate physiological responses related to neurotransmitter release and vascular tone.

Study 1: Synthesis and Inhibition Profile

A recent study synthesized several derivatives of benzodioxane and evaluated their enzyme inhibition profiles. Among these, this compound demonstrated notable α-glucosidase inhibition with an IC50 value indicating effective concentration levels .

Study 2: Molecular Docking Analysis

In silico studies assessed the binding affinity of this compound to target enzymes. Docking simulations revealed favorable interactions with key residues in the active site of α-glucosidase, supporting experimental findings of enzyme inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | α-Glucosidase Inhibition | AChE Inhibition |

|---|---|---|---|

| This compound | Benzodioxane derivative | Significant | Weak |

| Benzodioxane analog X | Benzodioxane derivative | Moderate | Moderate |

| Compound Y | Non-benzodioxane | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.